

Application Note & Protocol: JNJ-26076713 Cell-Based Assay

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Compound of Interest

Compound Name: JNJ-26076713

Cat. No.: B1673005

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Introduction

JNJ-26076713 is a potent and selective inhibitor of Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1][2] Aurora kinases, particularly Aurora A and Aurora B, are key regulators of several mitotic events, including centrosome maturation, bipolar spindle assembly, chromosome segregation, and cytokinesis.[1][2] Dysregulation and overexpression of Aurora kinases are frequently observed in various human cancers, making them attractive targets for cancer therapeutic development.[3][4][5]

This document provides a detailed protocol for a cell-based assay to characterize the activity of **JNJ-26076713**. The primary assay described here is a high-content imaging-based method to quantify the inhibition of Aurora B kinase activity by measuring the phosphorylation of its substrate, Histone H3 at Serine 10 (H3S10ph). This biomarker is a well-established indicator of Aurora B activity in cells.

Principle of the Assay

This assay quantifies the cell cycle arrest and inhibition of Histone H3 phosphorylation induced by **JNJ-26076713** in a human cancer cell line. Cells are treated with a serial dilution of the compound, followed by immunofluorescent staining for H3S10ph and a nuclear counterstain. High-content imaging and analysis are then used to determine the percentage of mitotic cells and the intensity of H3S10ph staining, allowing for the calculation of an IC50 value.

Materials and Reagents

- Human cancer cell line (e.g., HeLa, HCT116, or MV4-11)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
- **JNJ-26076713**
- DMSO (cell culture grade)
- 96-well black, clear-bottom imaging plates
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
- Primary Antibody: Rabbit anti-phospho-Histone H3 (Ser10) antibody
- Secondary Antibody: Alexa Fluor 488-conjugated Goat anti-Rabbit IgG
- Nuclear Stain: Hoechst 33342
- High-content imaging system and analysis software

Data Presentation

Table 1: In Vitro Activity of **JNJ-26076713** in Various Cancer Cell Lines

Cell Line	Cancer Type	Assay Readout	IC50 (nM)
HeLa	Cervical Cancer	H3S10ph Inhibition	15
HCT116	Colorectal Carcinoma	H3S10ph Inhibition	25
MV4-11	Acute Myeloid Leukemia	H3S10ph Inhibition	8
A549	Lung Carcinoma	H3S10ph Inhibition	50
MCF7	Breast Cancer	H3S10ph Inhibition	42

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

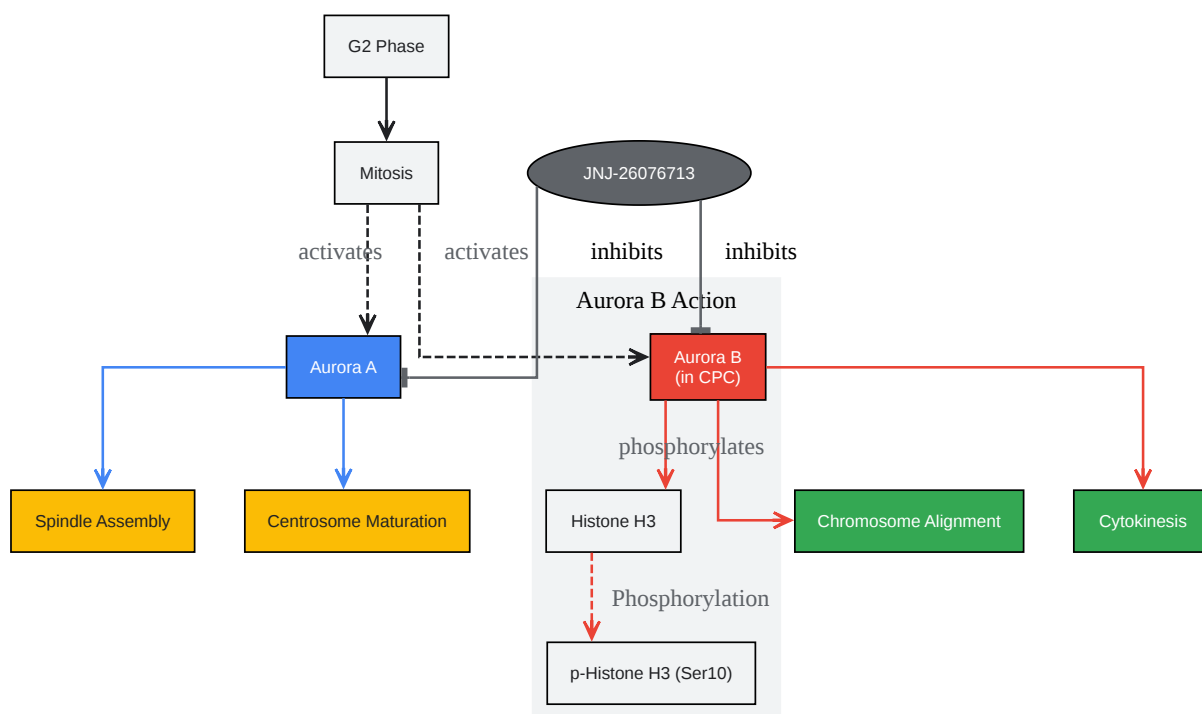
Protocol 1: Cell-Based Assay for H3S10ph Inhibition

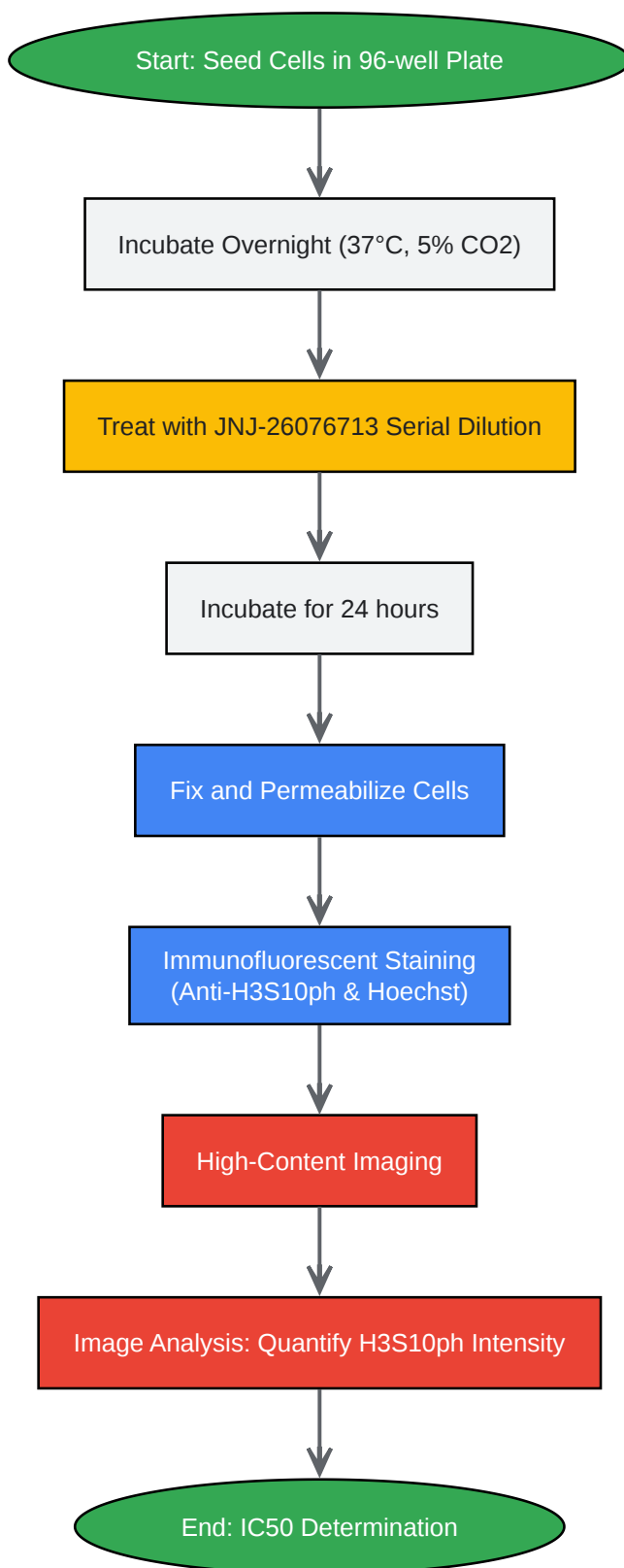
1. Cell Seeding: a. Culture the selected cancer cell line in complete medium until approximately 80% confluency. b. Harvest the cells using standard trypsinization methods. c. Resuspend the cells in fresh complete medium and perform a cell count. d. Seed the cells into a 96-well black, clear-bottom imaging plate at a density of 5,000-10,000 cells per well in 100 μ L of medium. e. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment: a. Prepare a 10 mM stock solution of **JNJ-26076713** in DMSO. b. Perform a serial dilution of the **JNJ-26076713** stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 μ M to 0.1 nM). Ensure the final DMSO concentration does not exceed 0.1% in all wells. c. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known Aurora kinase inhibitor, if available). d. Carefully remove the medium from the cell plate and add 100 μ L of the prepared compound dilutions to the respective wells. e. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
3. Immunofluorescent Staining: a. After incubation, gently aspirate the medium from the wells. b. Wash the cells twice with 100 μ L of PBS per well. c. Fix the cells by adding 100 μ L of 4% PFA to each well and incubating for 15 minutes at room temperature. d. Wash the cells twice with 100 μ L of PBS. e. Permeabilize the cells by adding 100 μ L of 0.1% Triton X-100 in PBS to

each well and incubating for 10 minutes at room temperature. f. Wash the cells twice with 100 μ L of PBS. g. Block non-specific antibody binding by adding 100 μ L of Blocking Buffer to each well and incubating for 1 hour at room temperature. h. Dilute the primary anti-phospho-Histone H3 (Ser10) antibody in Blocking Buffer according to the manufacturer's recommendation. i. Aspirate the Blocking Buffer and add 50 μ L of the diluted primary antibody to each well. Incubate overnight at 4°C. j. The next day, wash the cells three times with 100 μ L of PBS. k. Dilute the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 nuclear stain in Blocking Buffer. l. Add 50 μ L of the secondary antibody and nuclear stain solution to each well and incubate for 1 hour at room temperature, protected from light. m. Wash the cells three times with 100 μ L of PBS. n. Add 100 μ L of PBS to each well for imaging.

4. High-Content Imaging and Analysis: a. Acquire images of the cells using a high-content imaging system with appropriate filters for Hoechst 33342 (blue channel) and Alexa Fluor 488 (green channel). b. Use the analysis software to identify individual nuclei based on the Hoechst staining. c. Quantify the mean fluorescence intensity of the phospho-Histone H3 (Ser10) signal within each nucleus. d. The software can be configured to identify mitotic cells based on condensed chromatin morphology and high H3S10ph intensity in control wells. e. Calculate the percentage of H3S10ph-positive cells and the average intensity of the H3S10ph signal for each treatment condition. f. Normalize the data to the vehicle control and plot the results as a dose-response curve. g. Calculate the IC50 value using a suitable non-linear regression model (e.g., four-parameter logistic fit).

Mandatory Visualization





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